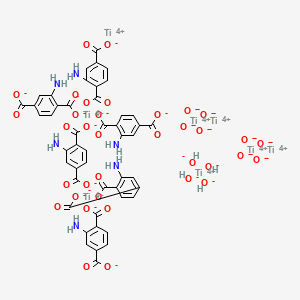
2-aminoterephthalate;oxygen(2-);titanium(4+);tetrahydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-aminoterephthalate;oxygen(2-);titanium(4+);tetrahydroxide is a metal-organic framework (MOF) compound MOFs are a class of compounds consisting of metal ions coordinated to organic ligands to form one-, two-, or three-dimensional structures
Preparation Methods
The synthesis of 2-aminoterephthalate;oxygen(2-);titanium(4+);tetrahydroxide typically involves a solvothermal method. This process includes dissolving titanium tetrachloride and 2-aminoterephthalic acid in a solvent such as dimethylformamide (DMF). The mixture is then heated under specific conditions to promote the formation of the MOF structure. The reaction conditions, such as temperature, time, and solvent ratios, are optimized to achieve high yields and desired structural properties .
Chemical Reactions Analysis
2-aminoterephthalate;oxygen(2-);titanium(4+);tetrahydroxide undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the titanium center.
Reduction: Reduction reactions can also occur, altering the oxidation state of the titanium.
Substitution: The amino group in the 2-aminoterephthalate ligand can undergo substitution reactions with various reagents. Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents.
Scientific Research Applications
2-aminoterephthalate;oxygen(2-);titanium(4+);tetrahydroxide has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions due to its high surface area and active sites.
Gas Storage: The porous structure of the MOF allows for the storage of gases such as hydrogen and carbon dioxide.
Separation Processes: It is employed in the separation of different chemical species based on size and affinity.
Environmental Applications: The compound is used in the removal of pollutants from water and air
Mechanism of Action
The mechanism of action of 2-aminoterephthalate;oxygen(2-);titanium(4+);tetrahydroxide involves the interaction of the titanium center with various substrates. The titanium can coordinate with different molecules, facilitating reactions such as oxidation and reduction. The porous structure of the MOF provides a large surface area for these interactions, enhancing the compound’s effectiveness in catalysis and separation processes .
Comparison with Similar Compounds
Similar compounds include other metal-organic frameworks such as:
2-aminoterephthalate;oxygen(2-);zirconium(4+);tetrahydroxide: Known for its stability and catalytic properties.
2-aminoterephthalate;oxygen(2-);magnesium(2+);tetrahydroxide: Used in gas storage and separation processes.
2-aminoterephthalate;oxygen(2-);cobalt(2+);tetrahydroxide: Employed in catalysis and environmental applications. The uniqueness of 2-aminoterephthalate;oxygen(2-);titanium(4+);tetrahydroxide lies in its specific structural properties and the versatility of titanium in various chemical reactions.
Properties
Molecular Formula |
C48H34N6O36Ti8 |
|---|---|
Molecular Weight |
1653.7 g/mol |
IUPAC Name |
2-aminoterephthalate;oxygen(2-);titanium(4+);tetrahydroxide |
InChI |
InChI=1S/6C8H7NO4.4H2O.8O.8Ti/c6*9-6-3-4(7(10)11)1-2-5(6)8(12)13;;;;;;;;;;;;;;;;;;;;/h6*1-3H,9H2,(H,10,11)(H,12,13);4*1H2;;;;;;;;;;;;;;;;/q;;;;;;;;;;8*-2;8*+4/p-16 |
InChI Key |
JMUQHBVQFASBBK-UHFFFAOYSA-A |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)[O-])N)C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])N)C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])N)C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])N)C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])N)C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])N)C(=O)[O-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


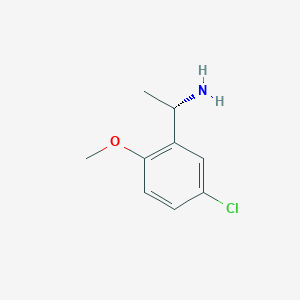
![1-Phenylimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B11751345.png)
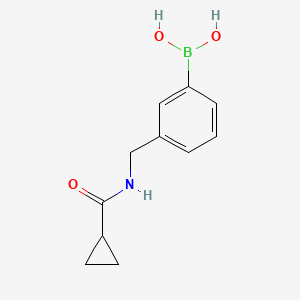
![2-[3-({[4-(dimethylamino)phenyl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11751349.png)
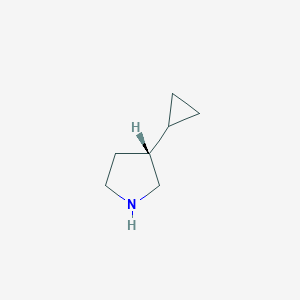
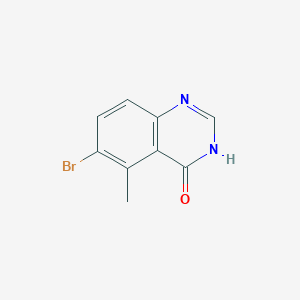
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11751372.png)
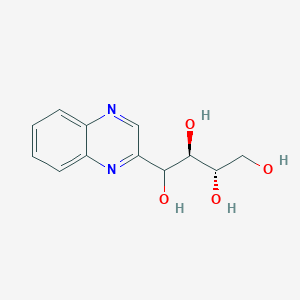
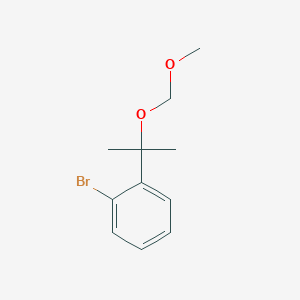
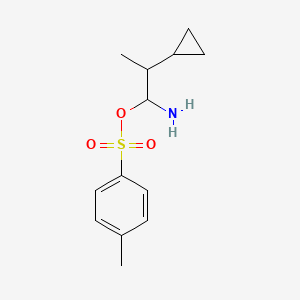
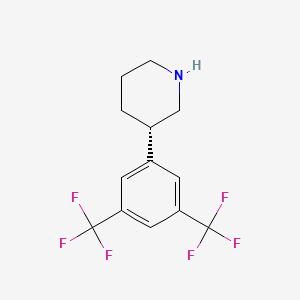
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11751425.png)
![2-Cyclopropyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B11751429.png)
![(1R)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B11751431.png)
